4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime
Description
This compound features a piperazine moiety substituted with a 2,4-dichlorobenzoyl group at the 4-position, linked to a 3-nitrobenzaldehyde scaffold modified with an O-methyloxime group.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O4/c1-29-22-12-13-2-5-17(18(10-13)25(27)28)23-6-8-24(9-7-23)19(26)15-4-3-14(20)11-16(15)21/h2-5,10-12H,6-9H2,1H3/b22-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZXPGOWNUINLU-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2,4-dichlorobenzoyl chloride under basic conditions to form 4-(2,4-dichlorobenzoyl)piperazine.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position of the benzene ring.
Formylation: The nitrated compound undergoes formylation to introduce the aldehyde group, resulting in 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde.
O-Methyloxime Formation: Finally, the aldehyde group is converted to the O-methyloxime using methoxyamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The aldehyde group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction of Nitro Group: 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-aminobenzenecarbaldehyde O-methyloxime.
Reduction of Aldehyde Group: 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzyl alcohol O-methyloxime.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound's structure can be represented as follows:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The incorporation of piperazine and nitro groups is known to enhance biological activity against various cancer cell lines. A study demonstrated that derivatives of piperazine show cytotoxic effects on human cancer cells, suggesting potential for this compound in targeted therapies .
- Neuropharmacology : The piperazine moiety is often linked to neuroactive properties. Investigations into related compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems. The potential for this compound to affect serotonin and dopamine receptors warrants further exploration .
Material Science
- Fluorescent Probes : The nitrobenzene component can be utilized in developing fluorescent probes for biological imaging. Such probes can help visualize cellular processes in real-time, offering insights into cellular functions and disease mechanisms .
- Polymer Chemistry : The compound's reactive aldehyde group can participate in polymerization reactions, leading to the synthesis of novel materials with tailored properties for applications in coatings and adhesives .
Analytical Chemistry
- Chromatographic Applications : Due to its distinct chemical properties, this compound can serve as a standard or marker in high-performance liquid chromatography (HPLC) methods aimed at analyzing complex mixtures in biological samples .
- Spectroscopic Studies : Its unique spectral features make it suitable for use in spectroscopic studies to understand molecular interactions and dynamics in solution .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives that included variations of the 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime structure. These compounds were tested against several cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The study concluded that modifications to the nitro group significantly influenced cytotoxicity and selectivity towards cancer cells .
Case Study 2: Fluorescent Probes Development
A research team investigated the use of related nitrobenzene derivatives as fluorescent probes for live-cell imaging. They demonstrated that these compounds could selectively stain lysosomes in various cell types, providing a cost-effective alternative to commercially available probes. This application highlights the potential utility of this compound in cellular imaging studies .
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Synthetic Yields : Analogous compounds (e.g., 5j–5m in ) synthesized via similar routes show yields of 76–80%. The target compound’s yield may vary based on the reactivity of 2,4-dichlorobenzoyl chloride.
- Biological Activity : Pyrazoxyfen, a pesticide with a 2,4-dichlorobenzoyl group (CAS 71561-11-0), demonstrates the agrochemical relevance of this moiety. The target compound’s nitro and oxime groups may confer unique reactivity or binding properties compared to sulfonyl-based derivatives.
Biological Activity
The compound 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17Cl2N3O5
- Molar Mass : 438.26 g/mol
- CAS Number : 341967-75-7
The structure features a piperazine ring substituted with a 2,4-dichlorobenzoyl group and a nitrobenzaldehyde moiety, which may contribute to its biological activity.
Antibacterial Properties
Research indicates that compounds with similar structures often exhibit significant antibacterial activity. For instance, derivatives containing the piperazine scaffold have been noted for their efficacy against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell division through targeting specific proteins like FtsZ, which is crucial for bacterial cytokinesis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A14 | MRSA | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for the target compound is currently unavailable.
The proposed mechanism of action for similar compounds includes:
- Inhibition of FtsZ Protein : Compounds that bind to this protein can prevent bacterial cell division.
- Cell Membrane Disruption : Some derivatives may integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy demonstrated that piperazine derivatives exhibited potent antibacterial effects against clinical isolates of MRSA. The study highlighted the importance of structural modifications in enhancing bioactivity . -
Synthesis and Testing :
Another research effort focused on synthesizing various nitrobenzene derivatives and evaluating their biological activities. The results suggested that modifications to the nitro group significantly influenced the antibacterial potency .
Q & A
Q. What are the key challenges in synthesizing 4-[4-(2,4-dichlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Synthesis challenges include steric hindrance from the 2,4-dichlorobenzoyl group and nitro-substituted benzene, which may slow coupling reactions. Optimize using stepwise approaches:
- Piperazino coupling: Use triphosgene or carbonyldiimidazole (CDI) to activate the piperazine intermediate, as demonstrated in analogous quinolinecarboxylic acid syntheses .
- Oxime formation: Employ hydroxylamine-O-methyl derivatives under anhydrous conditions with catalytic acetic acid to minimize hydrolysis .
- Purification: Utilize silica gel chromatography with gradient elution (e.g., DCM/MeOH 95:5 to 85:15) to separate polar byproducts .
Q. How can researchers resolve spectral data contradictions (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer: Contradictions often arise from dynamic effects (e.g., nitro group resonance or oxime tautomerism). Address this by:
- Variable-temperature NMR: Analyze temperature-dependent shifts to identify conformational equilibria.
- DFT calculations: Compare experimental NMR shifts with B3LYP/6-31G(d)-predicted values, adjusting for solvent effects (e.g., PCM model for DMSO) .
- X-ray crystallography: Resolve ambiguities by determining solid-state structure, as done for related piperazinyl-quinolone derivatives .
Advanced Research Questions
Q. What strategies are effective for analyzing impurities or degradation products in this compound, particularly under acidic/basic conditions?
- Methodological Answer: Impurities may include hydrolyzed oxime or displaced dichlorobenzoyl groups. Use:
- HPLC-MS: Employ a C18 column (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for m/z signals corresponding to hydrolyzed aldehyde (M-31) or dechlorinated byproducts .
- Forced degradation studies: Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours, then compare stability profiles to reference standards (e.g., ofloxacin N-oxide analogs) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the O-methyloxime moiety in biological activity?
- Methodological Answer: Synthesize analogs with:
- Oxime substituent variations: Replace O-methyl with O-ethyl or unprotected oxime to assess steric/electronic effects.
- Nitro group modifications: Substitute nitro with cyano or trifluoromethyl to probe electron-withdrawing effects.
Evaluate SAR using: - Enzymatic assays: Test inhibition of target enzymes (e.g., kinases or oxidoreductases) with IC determination via fluorogenic substrates .
- Molecular docking: Use AutoDock Vina to model oxime interactions with active-site residues, referencing piperazinyl-benzamide docking protocols .
Q. What computational methods are suitable for predicting the compound’s solubility and permeability in drug discovery contexts?
- Methodological Answer: Combine:
- QSAR models: Train on logP and topological polar surface area (TPSA) data from similar nitroaromatics (e.g., ciprofloxacin derivatives) .
- MD simulations: Simulate solvation in explicit water using GROMACS, focusing on hydrogen bonding between the oxime and water molecules.
- PAMPA assay validation: Compare computational predictions with experimental permeability rates using a 2% DMSO/PBS system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
